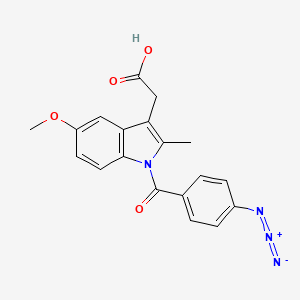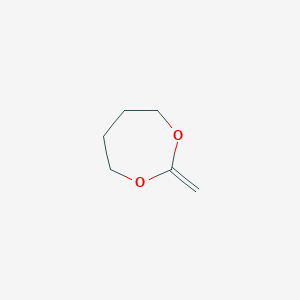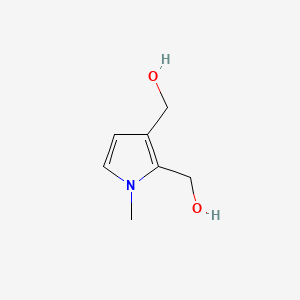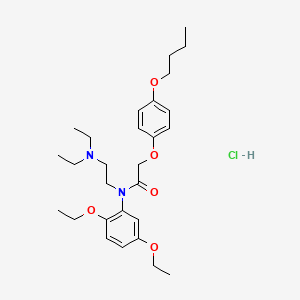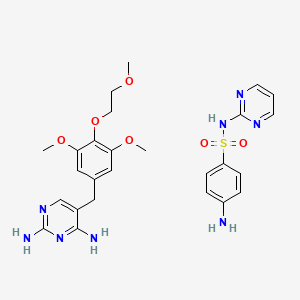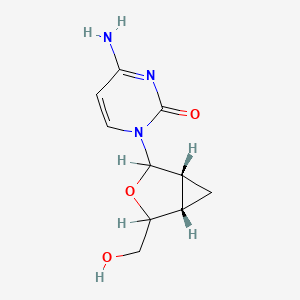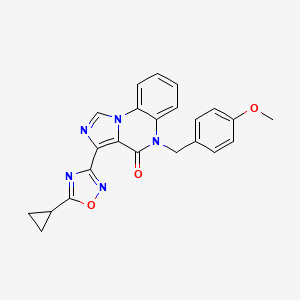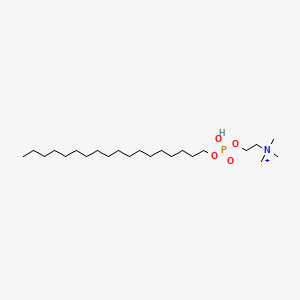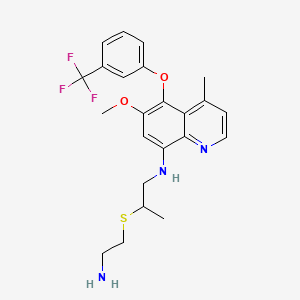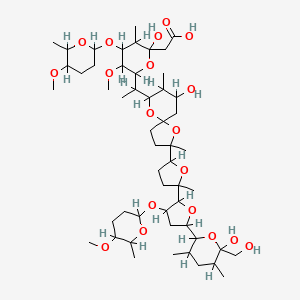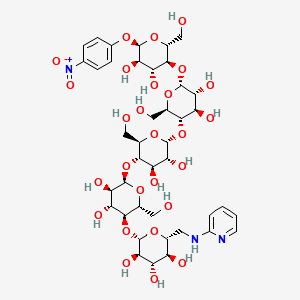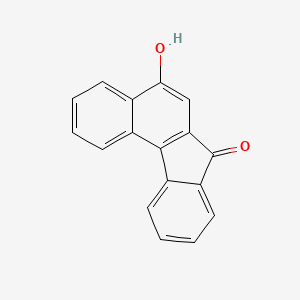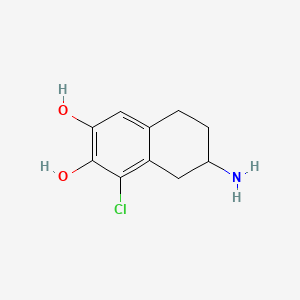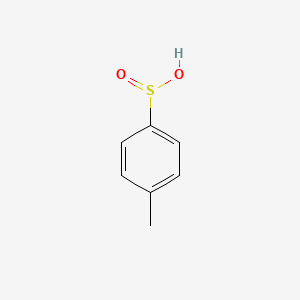
P-Toluenesulfinic acid
概要
説明
Synthesis Analysis
P-Toluenesulfinic acid can be synthesized through a variety of methods, including the catalyzed three-component Ugi-type reaction, which is a cost-effective and mild approach to produce α-amino amides and amidines (Saha et al., 2013). Additionally, p-toluenesulfonic acid catalyzes the fluorination of α-branched ketones for creating fluorinated quaternary carbon centers, showcasing its versatility in synthesis processes (Tang et al., 2018).
Molecular Structure Analysis
The molecular structure of p-toluenesulfinic acid and its complexes can be elucidated through single-crystal X-ray characterizations. Studies have shown detailed structural information on the complexation with various nitrogen bases, revealing insights into the coordination patterns and hydrogen bonding interactions within these complexes (Smith et al., 1998).
Chemical Reactions and Properties
P-Toluenesulfinic acid participates in numerous chemical reactions, such as the synthesis of thiadiazoloquinazolinones via a multicomponent reaction protocol, demonstrating its role in facilitating the formation of complex heterocyclic compounds (Wadhwa et al., 2016). Furthermore, its addition to benzylideneacetophenones has been studied, showing its reactivity and the influence of substituents on reaction rates (Kobayashi & Miura, 1987).
Physical Properties Analysis
The physical properties of p-toluenesulfinic acid and its derivatives, such as solubility, melting point, and crystalline structure, can be significantly affected by its interactions with other compounds. Quantum chemical studies provide insights into its complexation with water, revealing details about the potential energy hypersurfaces and vibrational analyses (Pejov et al., 2011).
科学的研究の応用
Organic Transformations
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : p-Toluenesulfinic acid (p-TSA) catalysed organic transformations have been an active area of research for developing efficient synthetic methodologies . It is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation .
- Methods of Application : The methods involve using p-TSA as a catalyst in various organic transformations .
- Results or Outcomes : The utilization of p-TSA enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .
Curing Behavior of Sucrose
- Scientific Field : Polymer Science
- Summary of Application : p-Toluenesulfinic acid (PTSA) is explored as a promising acid catalyst for sucrose-based adhesives .
- Methods of Application : The curing behavior of sucrose with PTSA (Suc-PTSA) was studied. The thermal analysis results showed that the thermal properties of sucrose decreased significantly with the addition of PTSA .
- Results or Outcomes : PTSA has the potential to cure sucrose more efficiently and at lower temperatures than previous sucrose-based adhesives, making it a promising acid catalyst for sucrose .
Preparation of p-Toluenesulfinic Acid
- Scientific Field : Chemical Synthesis
- Summary of Application : p-Toluenesulfinic acid and its salts are used as catalysts for reactions such as esterifications, dehydrations, and polymerisation reactions .
- Methods of Application : The sulphonation of toluene is an electrophilic substitution at the aromatic compound .
- Results or Outcomes : They are more gentle reagents than sulphuric acid and, as powders, they can be dosed better .
Acetalization of an Aldehyde
- Scientific Field : Organic Chemistry
- Summary of Application : p-Toluenesulfinic acid is used in the acetalization of an aldehyde .
- Methods of Application : The acid acts as a catalyst in the reaction .
- Results or Outcomes : The reaction results in the formation of an acetal .
Fischer–Speier Esterification
- Scientific Field : Organic Chemistry
- Summary of Application : p-Toluenesulfinic acid is used in the Fischer–Speier esterification process .
- Methods of Application : The acid acts as a catalyst in the esterification of alcohols with carboxylic acids .
- Results or Outcomes : The reaction results in the formation of an ester .
Transesterification Reactions
- Scientific Field : Organic Chemistry
- Summary of Application : p-Toluenesulfinic acid is used in transesterification reactions .
- Methods of Application : The acid acts as a catalyst in the reaction .
- Results or Outcomes : The reaction results in the exchange of the alkoxy group of an ester by another alcohol .
Tosylates
- Scientific Field : Organic Chemistry
- Summary of Application : Alkyl tosylates are alkylating agents because tosylate is electron-withdrawing as well as a good leaving group .
- Methods of Application : The tosyl group is often abbreviated as Ts or Tos. Most often, TsOH refers to the monohydrate, TsOH. H2O .
- Results or Outcomes : Tosylate is a pseudohalide. Toluenesulfonate esters undergo nucleophilic attack or elimination .
Synthesis of Resveratrol
- Scientific Field : Organic Synthesis
- Summary of Application : p-Toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of resveratrol .
- Methods of Application : The acid acts as a catalyst in the reaction .
- Results or Outcomes : The reaction results in the formation of resveratrol .
Preparation of Oxane Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : p-Toluenesulfonic acid monohydrate is used in the preparation of oxane derivatives as an antimalarial agent .
- Methods of Application : The acid acts as a catalyst in the reaction .
- Results or Outcomes : The reaction results in the formation of oxane derivatives .
Safety And Hazards
将来の方向性
P-Toluenesulfinic acid has been an active area of research for developing efficient synthetic methodologies . It has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This emerging area of research has become one of the pillars of synthetic organic chemistry to synthesize biologically relevant, complex carbocycles and heterocycles .
特性
IUPAC Name |
4-methylbenzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVNINSOKCNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt) | |
| Record name | p-Toluenesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862432 | |
| Record name | Benzenesulfinic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Toluenesulfinic acid | |
CAS RN |
536-57-2 | |
| Record name | p-Toluenesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfinic acid, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfinic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-4-sulphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3F863QFL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
